molecular formula C23H28N2O3S B2628259 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941929-53-9

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Katalognummer: B2628259
CAS-Nummer: 941929-53-9
Molekulargewicht: 412.55
InChI-Schlüssel: LQZRTKGXKACMJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves the functionalization of the tetrahydroisoquinoline scaffold. One common method is the Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde or ketone to form the tetrahydroisoquinoline core . The tosylation of the amine group is achieved using tosyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the tosylated tetrahydroquinoline with cyclohexanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce thiol-substituted compounds .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

The tetrahydroquinoline scaffold is recognized for its presence in numerous biologically active compounds. The derivatives of this structure, including N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, exhibit a wide range of pharmacological activities.

Antitumor Activity

Research indicates that tetrahydroquinoline derivatives possess significant antitumor properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells and exhibit cell cycle arrest at the G2/M phase . The specific mechanisms often involve the inhibition of key signaling pathways such as Akt, which is crucial for cell survival and proliferation .

Antimicrobial Properties

The compound has also been explored for its antibacterial and antifungal activities. Tetrahydroquinoline derivatives are known to target bacterial cell membranes and inhibit essential enzymes, thus exhibiting potent antimicrobial effects . Additionally, studies have highlighted their potential as agents against resistant strains of bacteria.

Central Nervous System Effects

Given the neuroactive properties of many tetrahydroquinoline derivatives, there is potential for this compound to be investigated for neuroprotective effects or as treatments for neurodegenerative diseases . The compound's ability to cross the blood-brain barrier could make it a candidate for further research in this area.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the tetrahydroquinoline core can lead to variations in bioactivity:

ModificationEffect on Activity
Altering substituents on the nitrogen atomChanges in binding affinity to biological targets
Modifying the tosyl groupInfluences solubility and stability
Variation in cyclohexanecarboxamide chain lengthAffects pharmacokinetics and bioavailability

Case Studies

Several studies have documented the synthesis and evaluation of tetrahydroquinoline derivatives similar to this compound:

Synthesis and Evaluation

A study focused on synthesizing various substituted tetrahydroquinolines demonstrated that modifications led to enhanced antitumor activity in vitro. The synthesized compounds were evaluated against several cancer cell lines, revealing promising results .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of these compounds in animal models of cancer and infection. Results indicated significant tumor reduction and improved survival rates compared to controls .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is unique due to the combination of the tosyl group and the cyclohexanecarboxamide moiety. This structural arrangement enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Biologische Aktivität

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of three main components:

  • Tetrahydroquinoline moiety : Known for its presence in various bioactive molecules.
  • Cyclohexane ring : Provides structural stability and flexibility.
  • Tosyl group : Enhances solubility and may influence biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The tetrahydroquinoline core can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions influenced by the tosyl group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to the tetrahydroquinoline structure. For instance, a class of sulfonylated tetrahydroquinoline derivatives has shown promising results in inhibiting MCL-1, a protein associated with cancer cell survival. The modification of the tosyl group in these derivatives has been linked to enhanced inhibitory activity against cancer cells .

Antimicrobial Activity

Compounds containing the tetrahydroquinoline structure have also been explored for their antimicrobial properties. Research indicates that modifications in the sulfonyl moiety can significantly affect antimicrobial efficacy. Although specific data on this compound is limited, its structural similarities suggest potential activity against various pathogens .

Case Study 1: MCL-1 Inhibition

A study focused on sulfonylated tetrahydroquinoline derivatives found that certain modifications led to a more than 73-fold increase in MCL-1 inhibition compared to previous compounds. This indicates that structural variations can significantly enhance biological activity .

CompoundIC50 (µM)Enhancement Factor
Original Lead10-
Modified Compound0.1473-fold

Case Study 2: Antitumor Activity

Another investigation synthesized various tetrahydroquinoline derivatives and evaluated their antitumor activity. Some compounds exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapeutic agent. This suggests that this compound may possess comparable or superior efficacy .

CompoundIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound A25Comparable
Compound B12.5More Potent

Eigenschaften

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-17-9-12-21(13-10-17)29(27,28)25-15-5-8-19-16-20(11-14-22(19)25)24-23(26)18-6-3-2-4-7-18/h9-14,16,18H,2-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZRTKGXKACMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.